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molecular formula C6H13ClFNO B572047 (4-Fluoropiperidin-4-yl)methanol hydrochloride CAS No. 1254115-16-6

(4-Fluoropiperidin-4-yl)methanol hydrochloride

Cat. No. B572047
M. Wt: 169.624
InChI Key: UEWAOBUILVUPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09169254B2

Procedure details

A 4 N solution of hydrochloric acid in 1,4-dioxane (213 μL) was added to a solution of 4-fluoro-4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (24.9 mg, 0.107 μmol) in MeOH (213 μL) at room temperature, and the mixture was stirred at room temperature for two hours. The reaction solution was concentrated under reduced pressure to give (4-fluoro-piperidin-4-yl)-methanol hydrochloride as a brown form (19.6 mg).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.9 mg
Type
reactant
Reaction Step One
Quantity
213 μL
Type
solvent
Reaction Step One
Name
Quantity
213 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].C(OC([N:9]1[CH2:14][CH2:13][C:12]([F:17])([CH2:15][OH:16])[CH2:11][CH2:10]1)=O)(C)(C)C>O1CCOCC1.CO>[ClH:1].[F:17][C:12]1([CH2:15][OH:16])[CH2:13][CH2:14][NH:9][CH2:10][CH2:11]1 |f:4.5|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
24.9 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(CO)F
Name
Quantity
213 μL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
213 μL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.FC1(CCNCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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